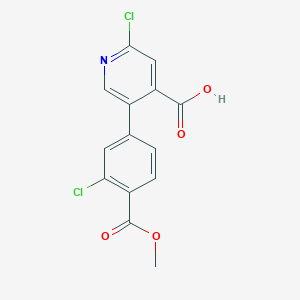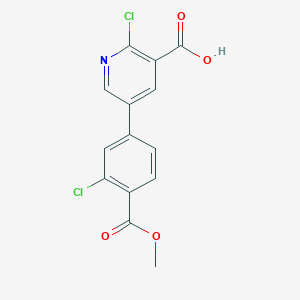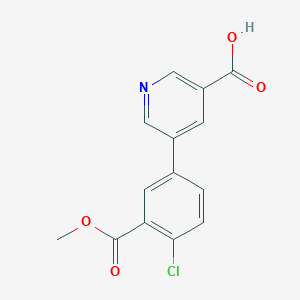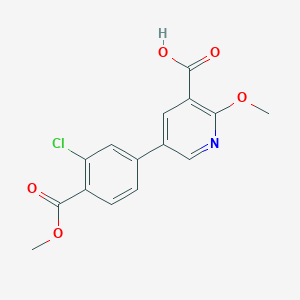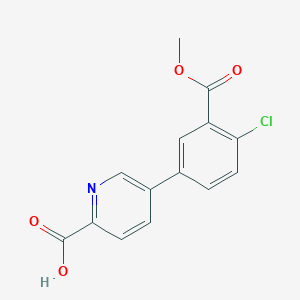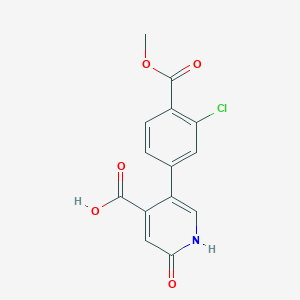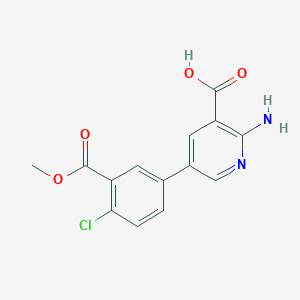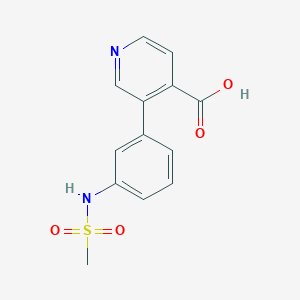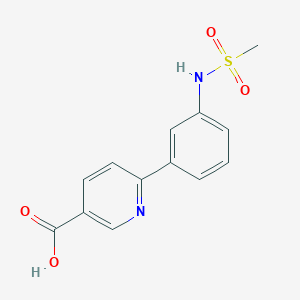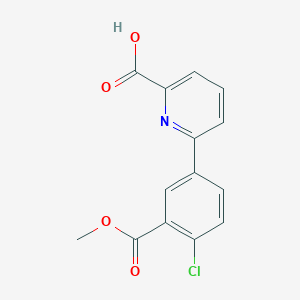
6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid (6-CMPPA) is a synthetic organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder which is soluble in water and alcohol. 6-CMPPA is a useful organic compound for many scientific research applications due to its ability to form complexes with metal ions. It is also known as a chelating agent, which is a compound that binds to metal ions and forms a coordination complex. This coordination complex can be used to study metal ion binding, transport, and reactivity.
作用机制
6-CMPPA can form complexes with metal ions by forming coordination bonds between the metal ion and the oxygen atoms of the 6-CMPPA molecule. The oxygen atoms of 6-CMPPA can act as a ligand, which is an atom or molecule that binds to the metal ion. The coordination bonds formed between the metal ion and the oxygen atoms of 6-CMPPA are known as chelate complexes. These chelate complexes can be used to study metal ion binding, transport, and reactivity.
Biochemical and Physiological Effects
6-CMPPA has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant, which is a compound that can reduce the damage caused by oxidative stress. Additionally, it can act as an anti-inflammatory agent, which is a compound that can reduce inflammation in the body. It can also act as an antifungal agent, which is a compound that can inhibit the growth of fungi.
实验室实验的优点和局限性
The advantages of using 6-CMPPA in lab experiments include its ability to form complexes with metal ions, its low toxicity, and its low cost. Additionally, it is easy to synthesize and is widely available. The limitations of using 6-CMPPA in lab experiments include its instability in some conditions, such as high temperatures and high pH levels. Additionally, it can be difficult to separate the chelate complexes formed with 6-CMPPA from other compounds.
未来方向
For research involving 6-CMPPA include the development of new synthesis methods and the study of its effects on other biomolecules, such as RNA and lipids. Additionally, research could be conducted to determine the optimal conditions for the formation of chelate complexes with 6-CMPPA. Furthermore, research could be conducted to explore the potential applications of 6-CMPPA in medical, industrial, and environmental fields. Finally, research could be conducted to investigate the potential toxicity of 6-CMPPA in humans and other organisms.
合成方法
6-CMPPA can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-chloro-3-methoxy-pyridin-2-one. The second step involves the reaction of this compound with 2-chloro-3-methoxybenzoyl chloride in the presence of a base, such as sodium acetate. This reaction produces 6-CMPPA.
科学研究应用
6-CMPPA is used in many scientific research applications, such as the study of metal ion binding, transport, and reactivity. It can also be used to study the effects of metal ions on proteins and enzymes. Additionally, 6-CMPPA can be used to study the effects of metal ions on DNA and other biomolecules. Its ability to form complexes with metal ions makes it an ideal compound for the study of metal ion binding.
属性
IUPAC Name |
6-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-7-8(5-6-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBFGGJINVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


